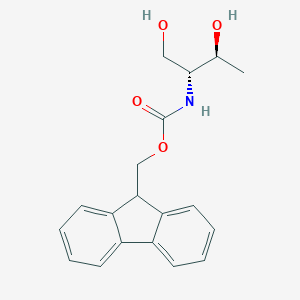

Fmoc-L-allo-threoninol

Beschreibung

Contextualization of Amino Alcohol Derivatives in Contemporary Organic Synthesis

Amino alcohols, also known as alkanolamines, are organic compounds that feature both an amine and an alcohol functional group. iris-biotech.dealfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols, making them versatile building blocks in organic synthesis. alfa-chemistry.com Enantiomerically pure amino alcohol derivatives are particularly sought after as catalysts, chiral ligands, and coupling partners in the synthesis of complex molecules. iris-biotech.deiris-biotech.de

In contemporary organic synthesis, amino alcohols are crucial intermediates. alfa-chemistry.com They can be synthesized through various methods, including the reduction of amino acids, the reaction of amines with epoxides, and asymmetric aminohydroxylation. openaccessjournals.comwikipedia.org Their applications are widespread, ranging from their use in creating peptide-based active pharmaceutical ingredients to their role in the development of antimicrobial and antifungal agents. iris-biotech.dealfa-chemistry.com

The Significance of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Amino Acid and Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for amines, widely employed in organic synthesis, especially in solid-phase peptide synthesis (SPPS). wikipedia.orgamericanpeptidesociety.org Its popularity stems from its stability under acidic conditions and its straightforward removal by a weak base, such as piperidine (B6355638), which does not affect most other protecting groups. wikipedia.org This orthogonality is a significant advantage in the multi-step process of peptide synthesis.

The Fmoc group is introduced by reacting an amine with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.orgtcichemicals.com Key benefits of using the Fmoc protecting group in peptide chemistry include:

Mild Deprotection Conditions: The removal of the Fmoc group is achieved with a weak base, typically a solution of 20% piperidine in a polar solvent like dimethylformamide (DMF), which minimizes side reactions. wikipedia.orgamericanpeptidesociety.orgpublish.csiro.au

Ease of Monitoring: The fluorenyl group possesses a strong UV absorbance, allowing for the convenient monitoring of the coupling and deprotection steps during automated peptide synthesis. publish.csiro.au

Stability and Solubility: Fmoc-protected amino acids are generally crystalline, stable for storage, and readily soluble in common solvents used in peptide synthesis. publish.csiro.au

Unique Stereochemical Considerations of the allo-Configuration in Molecular Design

Threonine is an amino acid with two chiral centers, which means it can exist in four stereoisomeric forms. acs.orgnih.gov The common form is L-threonine (2S, 3R). L-allo-threonine (2S, 3S) is a diastereomer of L-threonine, differing in the stereochemistry at the β-carbon (C3). This "allo" configuration introduces distinct spatial arrangements of the functional groups, which can significantly influence the properties and biological activity of molecules incorporating this structure. acs.org

The specific stereochemistry of allo-threonine derivatives can impact the secondary structure and stability of peptides. The precise orientation of the hydroxyl and methyl groups in the allo-form can lead to different non-covalent interactions within a peptide chain or with a biological target compared to the more common threonine stereoisomer. This makes allo-threonine and its derivatives, like Fmoc-L-allo-threoninol, valuable tools for chemists to fine-tune the three-dimensional structure and function of synthetic peptides and other complex molecules.

Overview of Research Trajectories for this compound

This compound is primarily utilized as a building block in the synthesis of complex peptides and peptidomimetics. chemimpex.com Its unique stereochemistry makes it a target for incorporation into novel peptide structures to study the effects of stereochemical changes on biological activity and conformation. Research involving this compound and its derivatives often focuses on:

Peptide Synthesis: It serves as a crucial component in the solid-phase synthesis of peptides, where the specific allo-configuration is desired to modulate the final peptide's structure and function. chemimpex.com

Drug Development: The compound is used in the development of pharmaceutical compounds, particularly in the design of peptide-based drugs that target specific biological pathways. chemimpex.com The introduction of the allo-threoninol moiety can influence the binding affinity and selectivity of these drugs.

Bioconjugation and Protein Engineering: Derivatives of this compound are employed in bioconjugation, the process of linking biomolecules to other molecules or surfaces. chemimpex.comchemimpex.com This is essential for creating targeted therapies and diagnostic tools. In protein engineering, these derivatives can be used to modify proteins to enhance their stability or function. chemimpex.com

Glycobiology: The compound is valuable in the synthesis of glycopeptides, which are important for studying carbohydrate-protein interactions. chemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 252049-03-9 chemimpex.com |

| Molecular Formula | C₁₉H₂₁NO₄ chemimpex.com |

| Molecular Weight | 327.38 g/mol chemimpex.com |

| Appearance | White Powder chemimpex.comcymitquimica.com |

| Melting Point | 142 - 146 °C chemimpex.com |

| Purity | ≥ 98% (HPLC) chemimpex.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-KPZWWZAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426524 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252049-03-9 | |

| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Applications in Peptide and Peptidomimetic Synthesis Research

Strategic Role of Fmoc-L-allo-threoninol as a Specialized Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are constructed, allowing for the efficient and stepwise assembly of amino acid residues on a solid support. The choice of building blocks is critical to the success of SPPS, and this compound, with its fluorenylmethoxycarbonyl (Fmoc) protected amine, serves as a valuable reagent for introducing the allo-threoninol moiety into a growing peptide chain. chemimpex.com

Integration into Complex Peptide Architectures

The incorporation of non-standard amino acids like L-allo-threoninol is a key strategy for creating peptides with novel structures and functions. This compound can be integrated into complex peptide architectures to introduce specific conformational constraints or to serve as a scaffold for further chemical modifications. For instance, the unique stereochemistry of the allo-form can influence the local backbone conformation, potentially inducing turns or other secondary structures that are not favored by its diastereomer, L-threoninol. While specific case studies detailing the integration of this compound into complex, named peptides are not abundantly available in the literature, its utility is implied in the synthesis of diverse bioactive peptides and peptidomimetics where precise control over stereochemistry is paramount for biological activity. chemimpex.com The presence of the hydroxyl group also offers a site for post-synthetic modifications, such as glycosylation or the attachment of reporter molecules.

Coupling Efficiency and Yield Optimization in SPPS Protocols

Standard coupling reagents used in Fmoc-SPPS, such as aminium/uronium salts like HATU, HBTU, and TBTU, or carbodiimides like DIC in the presence of an additive like Oxyma, are generally effective. bachem.com The choice of solvent, typically dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), also plays a significant role in swelling the resin and facilitating the reaction.

To optimize yields when incorporating sterically demanding residues, several strategies can be employed:

Double Coupling: Repeating the coupling step to ensure complete reaction.

Use of More Potent Activating Reagents: Employing reagents known for higher activation efficiency, such as HATU or COMU. bachem.com

Extended Coupling Times: Allowing more time for the reaction to proceed to completion.

Elevated Temperatures: Performing the coupling at a higher temperature can increase the reaction rate, although this must be done cautiously to avoid side reactions.

Monitoring the completion of the coupling reaction using qualitative tests like the Kaiser test is essential to ensure high fidelity of the synthesis.

| Coupling Reagent Class | Examples | General Applicability |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | High efficiency, commonly used for standard and difficult couplings. |

| Carbodiimides | DIC, DCC | Often used with additives like Oxyma or HOBt to improve efficiency and reduce side reactions. |

| Phosphonium Salts | PyBOP, PyAOP | Effective for hindered couplings and can reduce racemization. |

Impact of Fmoc Deprotection on Overall Synthesis Fidelity

Common side reactions during Fmoc deprotection include the formation of piperidine (B6355638) adducts and aspartimide formation if an aspartic acid residue is present in the sequence. iris-biotech.de While there is no specific literature detailing unique side reactions directly attributable to the allo-stereochemistry of threoninol during Fmoc deprotection, the general principles of minimizing contact time with the base and ensuring complete removal of the deprotection reagent and its byproducts are crucial. The kinetics of deprotection can be influenced by the steric environment of the Fmoc-protected amine. nih.gov For sterically hindered residues, extended deprotection times or the use of stronger base cocktails, such as those containing DBU, may be necessary, though these conditions can also increase the risk of side reactions. peptide.com Careful monitoring and optimization of the deprotection step are therefore essential when incorporating this compound to maintain the integrity of the final peptide product.

Investigations into the Influence of allo-Stereochemistry on Peptide Conformational Landscapes

The three-dimensional structure of a peptide is intimately linked to its biological function. The introduction of amino acids with non-native stereochemistry, such as L-allo-threoninol, can have a profound impact on the peptide's conformational preferences, altering its secondary structure and, consequently, its interactions with biological targets.

Analysis of Secondary Structure Perturbations

The stereochemistry at the β-carbon of threonine and allo-threonine significantly influences the preferred side-chain and backbone conformations. Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful techniques to probe these conformational changes.

NMR studies on cyclic dipeptides of L-threonine and L-allo-threonine have revealed distinct conformational preferences. In cyclo-(L-Thr)2, the side chain conformation with the hydroxyl group positioned over the diketopiperazine ring is favored. In contrast, for cyclo-(L-allo-Thr)2, the dominant conformation places the methyl group over the ring. nih.gov These differences are attributed to steric factors and result in variations in the puckering of the diketopiperazine ring. nih.gov

Implications for Receptor-Binding Profiles and Molecular Recognition

The precise three-dimensional arrangement of amino acid side chains is critical for molecular recognition and the binding of a peptide to its biological receptor. By altering the peptide's conformational landscape, the introduction of L-allo-threoninol can significantly impact its receptor-binding affinity and specificity.

The change in the spatial orientation of the hydroxyl and methyl groups of the allo-threoninol side chain, compared to threoninol, can lead to:

Altered Hydrogen Bonding: The hydroxyl group may form new hydrogen bonds with the receptor or disrupt existing ones.

Modified Steric Interactions: The different positioning of the methyl group can create more favorable or unfavorable steric interactions within the binding pocket.

Changes in Peptide Backbone Conformation: The induced changes in the peptide backbone may better pre-organize the peptide for binding, reducing the entropic penalty upon complex formation.

The development of peptidomimetics often involves the incorporation of non-natural amino acids to improve properties such as stability, bioavailability, and receptor affinity. nih.gov Structure-activity relationship (SAR) studies, where systematic modifications are made to a peptide sequence, are crucial for understanding the molecular basis of its activity. The substitution of L-threoninol with L-allo-threoninol in such studies can provide valuable information on the stereochemical requirements of the receptor binding pocket. While specific examples directly linking L-allo-threoninol to altered receptor binding profiles are not extensively detailed in publicly available research, the fundamental principles of molecular recognition strongly suggest that such a modification would have a significant impact. For example, in the synthesis of bioactive peptides like certain antibiotics, the precise stereochemistry of all amino acid components, including any allo-threonine residues, is known to be critical for their biological activity. nih.gov

Synthesis and Characterization of Peptidomimetics Incorporating this compound

The incorporation of this compound into peptide sequences is a key strategy for developing peptidomimetics with enhanced stability, conformational rigidity, and biological activity. The allo-configuration introduces a specific spatial arrangement of the side-chain hydroxyl and methyl groups, influencing the local and global conformation of the resulting molecule.

The synthesis of cyclic peptides and depsipeptides often employs this compound to introduce conformational constraints and ester linkages, respectively.

Cyclic Peptides: Head-to-tail cyclization is a common strategy to improve the metabolic stability and binding affinity of peptides. The synthesis of cyclic peptides containing L-allo-threoninol typically involves solid-phase peptide synthesis (SPPS) on a resin, followed by on-resin or in-solution cyclization. The Fmoc group provides temporary N-terminal protection during chain elongation. The presence of the allo-threoninol residue can influence the preferred conformation of the linear precursor, potentially facilitating an efficient cyclization process. nih.govcem.com

Depsipeptides: Depsipeptides are characterized by the presence of one or more ester bonds in place of amide bonds within the peptide backbone. springernature.comnih.gov The hydroxyl group of the allo-threoninol residue serves as a handle for the formation of these ester linkages. The "depsipeptide method" is particularly useful for synthesizing "difficult sequences" that are prone to aggregation or folding during standard SPPS. nih.gov By temporarily converting an amide bond to an ester bond using a threonine or allo-threonine residue, the synthesis and purification can be simplified. nih.gov The ester bond is later converted back to an amide bond under specific conditions. nih.gov This strategy has been refined for use in Fmoc-based solid-phase synthesis. researchgate.netresearchgate.net

Table 1: Reagents Commonly Used in the Synthesis of Cyclic Peptides and Depsipeptides

| Step | Reagent Class | Specific Examples | Purpose |

| Peptide Elongation | Coupling Reagents | HBTU, HATU, DIC | Activating the carboxylic acid of the incoming Fmoc-amino acid for amide bond formation. |

| Fmoc Deprotection | Base | Piperidine (20% in DMF) | Removing the Fmoc protecting group from the N-terminus to allow for the next coupling step. |

| Cyclization (Head-to-Tail) | Coupling Reagents | PyBOP, HBTU, DPPA | Mediating the intramolecular amide bond formation between the N- and C-termini. |

| Depsipeptide Bond Formation | Coupling Reagents | DIC/DMAP | Facilitating the ester bond formation between a carboxylic acid and the hydroxyl group of allo-threoninol. |

| Cleavage from Resin | Acid | Trifluoroacetic acid (TFA) | Releasing the final peptide from the solid support and removing side-chain protecting groups. |

This compound is a valuable building block in medicinal chemistry for the creation of novel therapeutic agents and biologically active compounds. chemimpex.comchemimpex.com Its unique structure allows for the development of peptidomimetic scaffolds that can mimic or inhibit specific biological interactions. The hydroxyl group enhances solubility and provides a site for further chemical modification or bioconjugation, which is essential for creating targeted therapies and diagnostic tools. chemimpex.com By incorporating this non-natural amino alcohol, researchers can design peptide analogs with improved efficacy and reduced side effects by targeting specific biological pathways. chemimpex.comchemimpex.com

Research into Glycopeptide Synthesis Using this compound Derivatives

Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. rsc.org The chemical synthesis of glycopeptides, particularly those containing O-linked glycans on threonine residues, is essential for studying these effects.

The synthesis of O-linked glycopeptides relies on the production of glycosylated Fmoc-amino acid building blocks that can be incorporated into peptide sequences using standard Fmoc-SPPS. nih.govnovoprolabs.com For an L-allo-threoninol containing glycopeptide, this involves first synthesizing a monosaccharide-substituted allo-threonine derivative.

The general strategy involves several key steps:

Protection of the Monosaccharide: The hydroxyl groups of the carbohydrate (e.g., GalNAc, GlcNAc) are protected, typically with acetyl groups, to prevent side reactions. researchgate.net

Glycosylation: The protected sugar is then coupled to the side-chain hydroxyl group of a suitably protected Fmoc-L-allo-threonine derivative. This reaction must be stereoselective to ensure the correct anomeric configuration (α or β) of the glycosidic bond. researchgate.net

Purification and Use in SPPS: The resulting Fmoc-glyco-amino acid building block is purified and can then be used in automated or manual Fmoc-SPPS to assemble the desired glycopeptide sequence. nih.gov

Various synthetic routes have been developed to optimize the yield and purity of these complex building blocks, which are often a bottleneck in glycan synthesis. nih.govresearchgate.net

Table 2: Examples of Protected Monosaccharide Building Blocks for Glycopeptide Synthesis

| Building Block Name | Monosaccharide | Anomeric Linkage | Common Use |

| Fmoc-Thr(Ac3-α-D-GalNAc)-OH | N-Acetylgalactosamine | α | Mucin-type glycopeptides, Tn-antigen synthesis. |

| Fmoc-Ser(Ac3-β-D-GlcNAc)-OH | N-Acetylglucosamine | β | Synthesis of nuclear and cytoplasmic O-GlcNAc modified peptides. novoprolabs.com |

| Fmoc-Thr(Ac4-α-D-Man)-OH | Mannose | α | Probing mannose-specific lectin interactions. |

| Fmoc-Ser(Ac4-β-D-Gal)-OH | Galactose | β | Synthesis of T-antigen precursors. |

The introduction of a glycan via an allo-threonine residue can significantly impact the conformation and, consequently, the function of a peptide. The stereochemistry of the allo-threonine backbone, combined with the size and orientation of the attached carbohydrate, imposes specific conformational constraints. Previous studies have shown that the torsion angle of the glycosidic linkage differs between serine and threonine glycopeptides, which affects the orientation of the carbohydrate chain and subsequent biological recognition. researchgate.net Incorporating a glycosylated allo-threonine residue would introduce a different set of conformational preferences, potentially altering interactions with receptors, antibodies, or enzymes. Researchers use techniques like NMR spectroscopy and computational modeling to study how these structural changes influence the biological activity of the glycopeptide. Restricting the conformational flexibility of the peptide backbone has been shown to be a key factor in biophysical studies, such as those involving mass spectrometry. acs.org

Peptide Backbone Modification Strategies

Modifying the peptide backbone is a powerful strategy to fine-tune the physicochemical and biological properties of peptides. rsc.orgeurekaselect.com Incorporating residues like L-allo-threoninol provides unique opportunities for such modifications. Alterations to the standard L-α-peptide backbone can enhance proteolytic stability, a major hurdle for peptide therapeutics. nih.gov

One notable strategy involves the use of sulfamidates derived from serine and allo-L-threonine. rsc.org These customizable units can be incorporated into a peptide chain via solid-phase synthesis. Subsequent treatment with a nucleophile, such as a 1-thiosugar, results in the opening of the sulfamidate ring to create a non-native linkage, for example, a glycosyl cysteine derivative. rsc.org This method allows for the site-selective introduction of modifications that alter backbone rigidity and hydrogen bonding capacity.

Other backbone modifications applicable to peptides containing allo-threoninol include:

N-methylation: Introducing a methyl group to the backbone amide nitrogen can prevent enzymatic degradation and restrict conformational flexibility.

Introduction of Dehydroamino Acids: Dehydratases can convert serine or threonine residues into dehydroalanine and dehydrobutyrine, respectively, introducing unsaturation into the backbone. illinois.edu

Ester/Thioester Formation: As discussed in the context of depsipeptides, the hydroxyl group of allo-threoninol can be used to form backbone ester or thioester bonds, altering the chemical nature of the peptide chain. nih.gov

These strategies allow for the creation of a diverse range of peptidomimetics with tailored properties for research and therapeutic applications.

Introduction of Customizable Units for Structural Diversification

Diversity-oriented synthesis (DOS) is a powerful approach in medicinal chemistry used to generate libraries of structurally complex and diverse small molecules for biological screening. nih.govnih.gov Within this paradigm, peptidomimetics—molecules that mimic the structure of natural peptides but often possess improved stability or oral bioavailability—are a key target. mdpi.com The use of unique, customizable building blocks is central to DOS strategies for creating molecular libraries with high scaffold diversity, which is a primary determinant of shape and functional diversity. nih.govnih.gov

This compound is an ideal customizable unit for introducing structural diversification into peptide and peptidomimetic libraries. Its inherent chirality and multiple functional groups serve as anchor points for combinatorial modification. When incorporated into a peptide scaffold, the side-chain hydroxyl group of the allo-threoninol residue acts as a versatile handle for diversification. A common synthetic backbone containing the allo-threoninol unit can be synthesized, and in the final stages, this unit can be reacted with a library of diverse chemical reagents.

This approach allows for the systematic variation of the steric and electronic properties at a specific point in the molecule. For example, a library of reagents (e.g., various carboxylic acids, sulfonyl chlorides, or isocyanates) can be reacted with the deprotected side-chain hydroxyl of the allo-threoninol residue in a parallel synthesis format. springernature.com This leads to a collection of peptidomimetics where the core structure is constant, but the functionality at the allo-threoninol position is varied, creating a focused library for structure-activity relationship (SAR) studies. This strategy enables the efficient exploration of the chemical space around a core peptidomimetic scaffold to optimize its biological activity. nih.gov

| Core Peptide Scaffold | Variable Reagent Class | Example R-Group Attached to Side-Chain Oxygen | Resulting Structural Feature |

|---|---|---|---|

| Ac-Tyr-Val-(L-allo-Thr)-His-NH₂ | Aliphatic Carboxylic Acids | -C(O)CH(CH₃)₂ | Introduction of bulky, hydrophobic group |

| Ac-Tyr-Val-(L-allo-Thr)-His-NH₂ | Aromatic Sulfonyl Chlorides | -SO₂-C₆H₄-NO₂ | Addition of rigid, electron-withdrawing moiety |

| Ac-Tyr-Val-(L-allo-Thr)-His-NH₂ | Isocyanates | -C(O)NH-Cyclohexyl | Incorporation of a carbamate (B1207046) linkage with H-bond donor |

| Ac-Tyr-Val-(L-allo-Thr)-His-NH₂ | Heterocyclic Carboxylic Acids | -C(O)-(2-Furyl) | Introduction of a heterocyclic aromatic system |

Interactions and Functional Studies in Biomolecular Research

Probing Enzyme Interactions and Substrate Specificity with Modified Peptides

The precise three-dimensional structure of a peptide is critical for its interaction with enzymes. The substitution of natural amino acids with non-natural isomers, such as L-allo-threonine (derived from Fmoc-L-allo-threoninol), is a key strategy for studying these interactions. The altered stereochemistry at the β-carbon of the allo-threonine residue changes the local conformation of the peptide backbone and the orientation of the side-chain hydroxyl and methyl groups.

Researchers synthesize peptides containing L-allo-threonine to probe the active sites of enzymes and understand their substrate specificity. By comparing the binding affinity and processing of a native peptide versus its allo-threonine-containing analogue, valuable insights can be gained into the steric and electronic requirements of the enzyme's binding pocket. For instance, while not the L-isomer, studies with D-allo-threoninol have shown it can act as an inhibitor of enzymes like methionine adenosyltransferase by forming specific hydrogen bonds within the active site, highlighting the importance of stereochemistry in enzyme inhibition. biosynth.com The use of this compound allows for the systematic replacement of L-threonine residues in a known peptide substrate, enabling a detailed mapping of enzyme-substrate interactions. This approach helps in designing potent and selective enzyme inhibitors.

Table 1: Impact of Threonine Stereoisomers on Enzyme Interaction

| Compound Feature | Interaction Profile | Significance in Research |

| Natural L-Threonine | Standard binding and catalytic processing by native enzymes. | Provides a baseline for studying the effects of structural modifications. |

| L-allo-Threonine | Altered peptide conformation leading to potentially modified binding affinity (either increased or decreased) or altered processing by enzymes. | Used to probe the steric tolerance of enzyme active sites and develop modified peptide inhibitors or substrates. |

| D-allo-Threonine | Often exhibits significantly different, and sometimes inhibitory, interactions with enzymes that are specific for L-amino acids. | Illustrates the high stereospecificity of enzymes and is used in designing enzyme-resistant peptides or specific inhibitors. biosynth.com |

Receptor Binding Studies and Ligand-Receptor Dynamics

The interaction between a peptide ligand and its cellular receptor is fundamental to many signal transduction pathways. biologicalmodeling.org The affinity and specificity of this binding are highly dependent on the peptide's conformation. The introduction of an L-allo-threonine residue, made possible by using this compound in peptide synthesis, can significantly alter the peptide's structure and, consequently, its receptor-binding profile.

Studies on phytosulfokine (PSK) analogues, a class of plant peptide hormones, have demonstrated the impact of allo-threonine incorporation. The synthesis of a PSK analogue containing allo-threonine at position 4 resulted in a peptide with altered spatial orientation of its side-chain groups. rsc.org Such modifications are crucial for exploring the ligand-receptor dynamics, as they can reveal which parts of the peptide are essential for receptor recognition and activation. By comparing the binding kinetics of the native ligand with its allo-threonine-containing counterpart, researchers can dissect the structural basis of receptor affinity and selectivity. nih.gov This knowledge is invaluable for the rational design of peptide-based agonists or antagonists with tailored pharmacological properties.

Contributions to Glycobiology Research through Glycopeptide Synthesis

Glycobiology investigates the roles of carbohydrates and carbohydrate-protein conjugates (glycoproteins) in biology. The synthesis of well-defined glycopeptides is essential for studying these roles, and this compound is a valuable compound in this field. chemimpex.com It serves as a precursor for creating non-natural glycopeptide structures where the sugar moiety is linked to the allo-threonine residue.

The process often involves synthesizing an L-allo-threonine derivative that can be glycosylated and then incorporated into a peptide chain via SPPS. unirioja.es This approach has been used to create thio-linked glycopeptides, which offer increased stability against enzymatic degradation compared to their natural O-linked counterparts. researchgate.net The use of allo-threonine introduces a different stereochemical presentation of the attached glycan, allowing researchers to study how this altered orientation affects protein-carbohydrate interactions, glycoprotein (B1211001) folding, and immunological recognition. unirioja.esnih.gov For example, MUC1-like glycopeptides containing allo-threonine have been synthesized to investigate changes in antigen presentation relevant to cancer immunotherapy. unirioja.es

Investigations into Amino Acid Metabolism and Protein Synthetic Pathways

This compound itself is a synthetic amino alcohol derivative and does not participate directly in natural amino acid metabolism or protein synthesis. chemimpex.com However, it serves as a critical tool for synthesizing peptide probes used to investigate these pathways. Threonine metabolism is a central process in cells, leading to the formation of other essential metabolites like glycine (B1666218) and acetyl-CoA. creative-peptides.comresearchgate.net

By incorporating L-allo-threonine into peptides, researchers can create analogues of natural substrates or signaling molecules. These modified peptides can be used to challenge protein synthesis machinery or metabolic enzymes to understand how the pathways respond to non-natural structures. For example, introducing a peptide containing L-allo-threonine into a cell-free translation system could help elucidate the fidelity of the ribosome and its tolerance for unconventional amino acid stereoisomers. While natural threonine is a precursor for glycine synthesis, peptides containing the allo-isomer can be used to study the specificity of enzymes in this pathway, such as threonine aldolase (B8822740). researchgate.net The production of L-allo-threonine can be achieved through enzymatic isomerization from the more common L-threonine, a process that is itself a subject of metabolic research. uni-duesseldorf.deresearchgate.net

Application in Bioconjugation Processes for Targeted Molecular Construction

Bioconjugation is the chemical strategy of linking two biomolecules together to create a new construct with combined functionalities. This compound is employed in these processes to facilitate the attachment of peptides to other molecules, such as diagnostic labels, drug payloads, or surfaces. chemimpex.comchemimpex.com

The utility of this compound in bioconjugation stems from its functional groups. smolecule.com After incorporation into a peptide and subsequent deprotection of the Fmoc group, the primary hydroxyl group on the threoninol side chain can be selectively modified or used as an attachment point for another molecule. This is advantageous for creating targeted drug delivery systems, where a cell-targeting peptide is linked to a therapeutic agent. chemimpex.com The unique stereochemistry of the L-allo-threoninol can also provide specific spatial arrangements for the conjugated cargo, potentially influencing the final construct's biological activity and stability. Its application is crucial for building complex, targeted molecular architectures for therapeutic and diagnostic purposes. chemimpex.com

Analytical and Computational Methodologies in Fmoc L Allo Threoninol Research

Spectroscopic Characterization Techniques for Conformational Analysis (e.g., Circular Dichroism, NMR Spectroscopy)

The three-dimensional structure of peptides is paramount to their biological function. The inclusion of Fmoc-L-allo-threoninol can significantly alter peptide conformation. Spectroscopic techniques are indispensable for elucidating these structural changes.

Circular Dichroism (CD) Spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. nih.gov Research on antifreeze glycopeptide (AFGP) analogues has demonstrated the profound impact of threonine stereochemistry on peptide conformation. In one study, a glycopeptide containing allo-L-threonine displayed a CD spectrum characteristic of a polyproline II (PPII)-like conformation, with a negative band around 197 nm and a weak positive band near 220 nm. beilstein-journals.org However, the intensity of this signal was notably lower compared to the native peptide containing L-threonine, indicating that the (2S,3S) configuration of allo-L-threonine induces significant conformational changes. beilstein-journals.org Temperature-dependent CD experiments on the corresponding aglycon (non-glycosylated peptide) revealed a conformational equilibrium, with a shift towards a β-sheet-like structure at higher temperatures. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed, atom-level information about the structure and dynamics of molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound and peptides containing it. chemicalbook.comrsc.org For instance, ¹H NMR can confirm the successful coupling of the Fmoc group, with characteristic signals appearing in the aromatic region (typically 7.3–7.8 ppm). In studies of related threoninol-containing nucleic acids, detailed 1H-NMR and 13C-NMR data were used to confirm the successful synthesis and purification of intermediates. rsc.org The coupling constants between adjacent protons, observed in ¹H NMR, can also provide valuable information about the dihedral angles and, consequently, the local conformation of the peptide backbone. researchgate.net

| Technique | Compound/Peptide | Key Findings/Observations | Reference |

|---|---|---|---|

| Circular Dichroism (CD) | allo-L-Threonine containing glycopeptide | Shows a PPII-like conformation signature (negative band at ~197 nm, weak positive band at ~220 nm). | beilstein-journals.org |

| Circular Dichroism (CD) | allo-L-Threonine containing aglycon | Temperature-dependent experiments show an isodichroic point, indicating a conformational equilibrium between PPII/random coil and β-sheet-like structures. | beilstein-journals.org |

| ¹H NMR | Fmoc-protected amino acids | Aromatic protons of the Fmoc group typically appear in the 7.3–7.8 ppm range. | |

| ¹H NMR | (2S,3S,4R)-pDME (a derivative) | Coupling constant between H2 and H3 provides stereochemical information. | researchgate.net |

Advanced Chromatographic Methods for Stereoisomer Separation and Identification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for this purpose. The separation of stereoisomers often relies on the use of chiral stationary phases (direct method) or derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column (indirect method). researchgate.net The Fmoc group itself aids in detection via UV-Vis absorbance. researchgate.net

Studies on the separation of threonine and isoleucine stereoisomers highlight the complexity of the task. jst.go.jp For threonine isomers, derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) followed by analysis on specialized chiral columns has shown success. acs.org A tandem column approach, combining different chiral selectors, can achieve baseline separation of most threonine stereoisomer derivatives in under three minutes. acs.org The choice of column (e.g., C8 vs. C18), mobile phase composition, and temperature can significantly impact the resolution of closely related peptide diastereomers. nih.gov For example, while four Fmoc-protected isoleucine stereoisomers co-eluted on both C8 and C18 columns, peptide analogs containing these isomers could be effectively separated, demonstrating that subtle differences in peptide secondary structure can be exploited by RP-HPLC. nih.gov

| Method | Analytes | Column/Stationary Phase | Key Outcome | Reference |

|---|---|---|---|---|

| UHPLC-MS | AQC-derivatized Thr isomers | Tandem chiral core-shell columns | Near-baseline separation of d-Thr and d-aThr (Rs = 1.18). | acs.org |

| RP-HPLC | Fmoc-protected Ile stereoisomers | C8 and C18 | Protected amino acids co-eluted, but peptides containing them were separable. | nih.gov |

| LC-MS | L-FDVDA-derivatized Ile stereoisomers | Pentabromobenzyl-modified silica (B1680970) gel (PBr) column | Successful separation of all four isoleucine stereoisomers. | jst.go.jp |

Molecular Modeling and Computational Studies on Peptide Structure and Dynamics

Computational methods provide a theoretical framework to understand and predict the structural consequences of incorporating non-standard amino acids like L-allo-threoninol into peptides. nih.gov These approaches complement experimental data by offering insights at a level of detail that is often difficult to achieve empirically. researchgate.net

Molecular Dynamics (MD) simulations are a cornerstone of computational peptide research. nih.gov These simulations model the movements of atoms and molecules over time, allowing researchers to explore the conformational landscape of a peptide. schrodinger.com By incorporating this compound into a peptide sequence in silico, MD simulations can predict how its unique stereochemistry influences folding, stability, and dynamics. Studies on peptides containing D-amino acids, which, like allo-isomers, introduce stereochemical diversity, have shown that these residues can induce specific turn conformations that are not favored in all-L-peptides. researchgate.net This ability to promote specific secondary structures is crucial in the design of cyclic peptides and other constrained molecules. researchgate.net Computational tools can be used to explore mutations, including to non-standard amino acids, to design novel peptides with desired properties. schrodinger.com

Theoretical models, often derived from quantum mechanics (QM) or sophisticated molecular mechanics (MM) force fields, provide atomistic-level details about peptide structure. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for example, can be used to determine the optimized geometries of different conformers of amino acid derivatives, revealing stabilizing interactions such as internal hydrogen bonds. acs.org Such calculations have shown that for threonine isomers, conformational stabilization through hydrogen bonding between the side-chain hydroxyl group and other parts of the molecule can influence their separation in techniques like ion mobility-mass spectrometry. acs.org These models can predict the relative stability of different peptide conformations (e.g., pseudo-cyclic vs. extended), which can correlate with experimental observations such as cyclization yields. researchgate.net

Optimization of Synthetic Protocols for Research Scalability and Efficiency

The efficient and scalable synthesis of this compound is crucial for its widespread use in research. Optimization focuses on improving yields, ensuring high stereochemical purity, and streamlining the synthetic process.

The synthesis of allo-threonine derivatives often begins with a more common starting material, such as L-threonine. One reported method involves the epimerization of L-threonine using a catalytic amount of salicylaldehyde (B1680747) to produce a mixture of L-threonine and D-allo-threonine. researchgate.net The D-allo-threonine can then be separated and carried forward. Subsequent protection of the amino group with Fmoc-Cl and the side-chain hydroxyl group (e.g., with a tert-butyl group) yields the final building block suitable for SPPS. researchgate.netnih.gov The choice of protecting groups and coupling reagents is critical to prevent side reactions and racemization, which is a known risk for some amino acids during peptide synthesis. nih.govmdpi.com

Q & A

Q. What are the key considerations for synthesizing Fmoc-L-allo-threoninol in solution-phase chemistry?

The synthesis of this compound involves coupling the Fmoc group to the amino alcohol backbone. A typical protocol includes:

- Activation : Use of carbodiimide reagents (e.g., EDC) with HOBt or HOAt to activate the Fmoc-protected carboxylic acid .

- Coupling : Reaction with L-allo-threoninol under ice-cooled conditions (0°C) to minimize racemization .

- Purification : Column chromatography or recrystallization in solvents like acetonitrile/ether (4:1) to isolate the product. Purity should be confirmed via HPLC (>95%) and ¹H-NMR to verify stereochemical integrity .

Q. How can researchers optimize the purification of this compound to minimize diastereomeric impurities?

- Chromatography : Use reverse-phase HPLC with a C18 column and gradients of water/acetonitrile (0.1% TFA) to resolve diastereomers .

- Solvent Systems : Ethyl acetate/hexane mixtures (3:1) for flash chromatography can separate closely related derivatives .

- Crystallization : Recrystallization from tert-butyl methyl ether (TBME) may enhance enantiomeric purity, as demonstrated for Fmoc-Threoninol derivatives .

Q. What analytical methods are critical for characterizing this compound?

- HPLC : Assess purity and detect impurities using UV detection at 254 nm .

- ¹H-/¹³C-NMR : Confirm regiochemistry and stereochemistry; key signals include the Fmoc aromatic protons (δ 7.2–7.8 ppm) and the threoninol backbone (δ 3.5–4.5 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., C₁₉H₂₁NO₄, MW 327.5 for Fmoc-Threoninol analogs) .

Advanced Research Questions

Q. How does the stereochemistry of allo-threoninol influence its self-assembly in hydrogel formation?

The allo configuration alters hydrogen-bonding patterns and packing efficiency. For example:

- Hydrogel Stability : this compound may form metastable gels due to weaker π-π stacking of the Fmoc group compared to Fmoc-L-threoninol, as observed in Fmoc-phenylalanine hydrogels .

- X-ray Diffraction : Fiber diffraction studies can reveal differences in fibrillar packing between allo and non-allo isomers, as seen in Fmoc-Y/F systems .

Q. What strategies mitigate racemization during this compound incorporation into solid-phase peptide synthesis (SPPS)?

- Coupling Conditions : Use HBTU/HOBt activation with DIPEA in DMF at 0°C to minimize base-induced racemization .

- Deprotection : Piperidine (20% in DMF) for Fmoc removal, limiting exposure to <5 min to preserve stereochemistry .

- Monitoring : Track racemization via circular dichroism (CD) or Marfey’s reagent analysis of cleaved peptides .

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

- Dynamic Effects : Rotameric equilibria of the Fmoc group can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks and assign stereochemistry .

- 2D Techniques : HSQC and NOESY correlations clarify spatial relationships, e.g., distinguishing allo-threoninol’s β-OH configuration from epimers .

Q. What role does this compound play in glycopeptide synthesis?

- Glycan Attachment : The hydroxyl group on threoninol serves as a site for glycosylation. For example, trisaccharide-linked threoninol derivatives are synthesized via NIS/TfOH-mediated glycosylation (Scheme 3 in ).

- SPPS Compatibility : Fmoc chemistry allows iterative coupling of glycosylated threoninol residues, as shown in PSGL-1 synthesis .

Methodological Challenges

Q. How to troubleshoot low coupling efficiency of this compound in automated SPPS?

- Swelling Resins : Pre-swell Fmoc-Rink amide resin in DMF for 1 hr to improve accessibility .

- Double Coupling : Repeat coupling steps with fresh reagents if initial yields are <90% (monitored by Kaiser test) .

Q. What are the implications of tert-butyl protection on this compound’s reactivity?

- Steric Hindrance : The tert-butyl group (e.g., Fmoc-Threoninol(tBu)) reduces nucleophilicity of the hydroxyl, requiring harsher conditions for glycosylation (e.g., Zn/AcOH for deprotection) .

- Acid Sensitivity : Avoid prolonged TFA exposure during global deprotection to prevent tert-butyl cleavage .

Data Interpretation

Q. How to reconcile conflicting HPLC and NMR purity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.